REACTION_CXSMILES
|
C(=O)=O.[BH4-].[Na+].[C:6]([O:9][CH2:10][CH2:11][N:12]1[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]1[C:18](=[O:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20])(=[O:8])[CH3:7]>CO.O.C(O)(=O)C.C(Cl)(Cl)(Cl)Cl>[C:6]([O:9][CH2:10][CH2:11][N:12]1[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]1[CH:18]([OH:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20])(=[O:8])[CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ethyl 1-(2-acetoxyethyl)-4-chloropyrrole-2-glyoxalate
|
Quantity
|
0.139 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCN1C(=CC(=C1)Cl)C(C(=O)OCC)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for a further 1 hour at -30° during which time a white precipitate forms
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to -30°
|
Type
|
CUSTOM
|
Details
|
When the violent reaction
|
Type
|
ADDITION
|
Details
|
there is added, in a drop wise manner, 40 g
|
Type
|
CUSTOM
|
Details
|
does not exceed -20°
|
Type
|
TEMPERATURE
|
Details
|
The reaction is maintained at this temperature for two hours when there
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
is added a solution of 21.5 ml
|
Type
|
FILTRATION
|
Details
|
This solid is collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The organic solution was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
There is obtained 33.15 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from dichloromethane-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCN1C(=CC(=C1)Cl)C(C(=O)OCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |